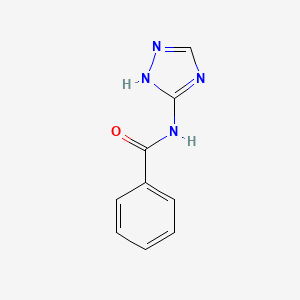

N-1H-1,2,4-triazol-3-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-1H-1,2,4-triazol-3-ylbenzamide, also known as TBB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-1H-1,2,4-triazol-3-ylbenzamide derivatives have been investigated for their antimicrobial properties. A study prepared various derivatives using click chemistry and screened them in vitro for activity against Mycobacterium tuberculosis. These derivatives exhibited significant activity, demonstrating their potential in treating mycobacterial infections with low cytotoxicity, highlighting their therapeutic index (Boechat et al., 2011).

Supramolecular and Coordination Chemistry

The nitrogen-rich 1H-1,2,4-triazoles feature a highly polarized carbon atom, allowing complexation of anions through hydrogen and halogen bonding. This adaptability enables applications in supramolecular interactions, coordination chemistry, and as ligands in transition metal complexes, significantly broadening their utility beyond traditional organic synthesis (Schulze & Schubert, 2014).

Patent Review on Triazole Derivatives

A review of patents for triazole families, including this compound derivatives, reveals extensive research and development efforts. These efforts focus on synthesizing new drugs with diverse biological activities, such as anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This review underscores the ongoing interest in triazole derivatives in pharmaceutical development (Ferreira et al., 2013).

Catalysis and Beyond

Triazolylidenes, closely related to 1H-1,2,4-triazoles, have emerged as powerful ligands for transition metals, revolutionizing catalysis. Their unique properties enable diverse applications, including bond-forming and redox reactions, highlighting the broader implications of triazole derivatives in catalysis and potentially in photophysical and biochemical domains (Donnelly et al., 2013).

Bioisostere in Medicinal Chemistry

The 1,2,3-triazole ring, closely related to 1,2,4-triazoles, acts as a bioisostere in the design of drug analogs. Its ability to mimic different functional groups justifies its widespread use in synthesizing new active molecules with antimicrobial, antiviral, and antitumor effects. This versatility makes 1,2,4-triazoles and their derivatives valuable scaffolds in medicinal chemistry (Bonandi et al., 2017).

Wirkmechanismus

Target of Action

The primary target of N-(4H-1,2,4-triazol-3-yl)benzamide is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

N-(4H-1,2,4-triazol-3-yl)benzamide interacts with HSP90 by binding to it . Preliminary HSP90 binding assays showed that compounds similar to N-(4H-1,2,4-triazol-3-yl)benzamide exhibited significant HSP90α binding affinity . Molecular modeling studies confirmed the possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The binding of N-(4H-1,2,4-triazol-3-yl)benzamide to HSP90 affects the protein’s function, leading to the degradation of client proteins via the ubiquitin–proteasome pathway .

Result of Action

The binding of N-(4H-1,2,4-triazol-3-yl)benzamide to HSP90 and the subsequent degradation of client proteins can lead to the inhibition of tumor growth and proliferation . This makes N-(4H-1,2,4-triazol-3-yl)benzamide a potential anticancer agent .

Eigenschaften

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-8(7-4-2-1-3-5-7)12-9-10-6-11-13-9/h1-6H,(H2,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLDHTXWOIYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)